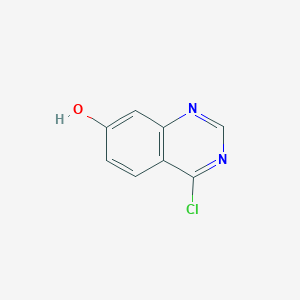

4-Chloro-7-hydroxyquinazoline

描述

4-Chloro-7-hydroxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-7-hydroxyquinazoline can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxyquinazoline using phosphoryl, thionyl, or carbonyl halides . The reaction typically requires a catalytically effective amount of the halide and is carried out under controlled conditions to ensure the selective formation of the chloro derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

化学反应分析

Types of Reactions

4-Chloro-7-hydroxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .

科学研究应用

Medicinal Chemistry

4-Chloro-7-hydroxyquinazoline has been explored for its potential as an anticancer agent . Research indicates that compounds within this class can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

Case Study: Anticancer Activity

- Cell Lines Tested : HCT-15 and HCC1937

- IC50 Values : Compounds derived from this compound demonstrated IC50 values ranging from 33.45 µM to 45.53 µM against these cell lines, indicating promising anti-proliferative activity .

Antimicrobial and Antiviral Properties

The compound has also been evaluated for its antimicrobial and antiviral activities. Quinazoline derivatives have shown effectiveness against a range of pathogens, including bacteria and viruses. The mechanism typically involves the inhibition of bacterial enzyme activity or disruption of viral replication processes.

Case Study: Antileishmanial Activity

- A derivative of this compound was tested against Leishmania amazonensis, demonstrating significant reduction in parasitic load in infected mice by up to 93.8% without causing toxicity to host cells .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups that facilitate various chemical transformations.

作用机制

The mechanism of action of 4-Chloro-7-hydroxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cancer cells, it may induce apoptosis by disrupting mitochondrial membrane potential and generating reactive oxygen species .

相似化合物的比较

Similar Compounds

4-Hydroxyquinazoline: Lacks the chloro group but shares similar biological activities.

4-Chloroquinazoline: Lacks the hydroxy group but is also studied for its medicinal properties.

7-Hydroxyquinazoline: Similar structure but without the chloro substitution.

Uniqueness

4-Chloro-7-hydroxyquinazoline is unique due to the presence of both chloro and hydroxy functional groups, which confer distinct reactivity and biological activity.

生物活性

4-Chloro-7-hydroxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound belongs to the quinazoline family, characterized by a chloro group at the 4-position and a hydroxy group at the 7-position. Its molecular formula is , with a molar mass of approximately 179.60 g/mol. The presence of both electron-withdrawing and electron-donating groups influences its reactivity and biological activity, making it a versatile compound in synthetic and medicinal chemistry.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, preventing substrate access and catalysis. This inhibition is crucial for modulating metabolic pathways in cells.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mechanisms such as disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS). This process is critical for the selective targeting of cancerous cells while sparing normal cells .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce cell cycle arrest in multiple cancer types .

- Structure-Activity Relationship (SAR) : Research has established consistent SAR data, indicating that modifications to the quinazoline structure can enhance its potency against specific cancer types. For example, derivatives with additional functional groups have exhibited improved anticancer activity .

Enzyme Interaction Studies

This compound has been shown to interact with several enzymes involved in critical cellular processes:

- Oxidoreductases and Transferases : The compound effectively inhibits these enzymes, which are vital for metabolic pathways. Such inhibition can lead to altered cellular metabolism and increased oxidative stress within cancer cells .

Case Studies

Several notable case studies highlight the efficacy of this compound in preclinical models:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-7-hydroxyquinazoline, and what are their limitations?

The compound is commonly synthesized via electrochemical oxidative cyclization of 2-aminobenzamides using aluminum and carbon electrodes in acetic acid electrolytes . Traditional methods involve high temperatures (e.g., 100–150°C) and transition metal catalysts, which may introduce impurities or require complex purification . Limitations include scalability issues with electrochemical setups and energy inefficiency in thermal methods.

Q. What safety protocols are critical when handling this compound in the lab?

Use nitrile gloves and chemically resistant suits to prevent skin contact. Ensure adequate ventilation (≥6 air changes/hour) and employ fume hoods for reactions involving volatile intermediates. Contaminated gloves must be discarded using a "no-touch" removal technique . Respiratory protection (e.g., N95 masks) is mandatory in poorly ventilated areas .

Q. Which analytical techniques are recommended for characterizing this compound?

- Elemental analysis : Validate molecular formula (e.g., CHClNO) with ≤0.3% deviation .

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., chloro and hydroxy groups at positions 4 and 7, respectively).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under mild conditions?

- Electrode selection : Carbon cathodes paired with aluminum anodes reduce overpotential, enhancing cyclization efficiency .

- Electrolyte optimization : Acetic acid (0.1 M) improves proton transfer, achieving yields >80% at room temperature .

- Substituent tuning : Electron-withdrawing groups (e.g., -Cl) at position 4 stabilize intermediates, while hydroxy groups at position 7 facilitate downstream functionalization .

Q. How should researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

- Data normalization : Compare IC values using standardized assays (e.g., MTT for cytotoxicity ).

- Structural validation : Confirm batch-to-batch consistency via LC-MS to rule out impurity-driven variability .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across studies (p < 0.05) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?

- Systematic substitution : Replace the 7-hydroxy group with methoxy or piperidinylmethoxy moieties and evaluate changes in kinase inhibition .

- Computational modeling : Use DFT calculations to map electron density at the quinazoline core, predicting binding affinity to EGFR or VEGFR targets .

- Pharmacophore mapping : Overlay crystal structures of analogs with target proteins (e.g., PDB: 1M17) to identify critical hydrogen-bonding interactions .

Q. Methodological Guidance

- Experimental design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses .

- Data reporting : Adopt ICMJE standards for detailing reagents (e.g., purity, vendor) and statistical methods .

- Contingency planning : Pre-test reaction scalability using microfluidic reactors to mitigate batch failure risks .

属性

IUPAC Name |

4-chloroquinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSISTEIZPHSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702300 | |

| Record name | 4-Chloroquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849345-42-2 | |

| Record name | 4-Chloroquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。